1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro-

Description

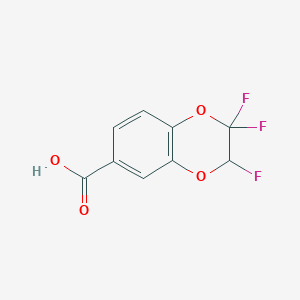

1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- is a fluorinated derivative of the 1,4-benzodioxine scaffold, characterized by a partially saturated dioxane ring (positions 2 and 3) with three fluorine substituents and a carboxylic acid group at position 6.

Properties

IUPAC Name |

2,2,3-trifluoro-3H-1,4-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-8-9(11,12)16-5-2-1-4(7(13)14)3-6(5)15-8/h1-3,8H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILZLOMAYUYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(C(O2)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701176057 | |

| Record name | 1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136593-46-9 | |

| Record name | 1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136593-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization

The core benzodioxin scaffold is constructed via nucleophilic aromatic substitution between 3,4-dihydroxybenzaldehyde derivatives and fluorinated dihalides. For example, 1,2-dibromo-1,2,2-trifluoroethane reacts with 3,4-dihydroxybenzaldehyde under alkaline conditions (KOH/NaOH) to form 2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This method mirrors the synthesis of non-fluorinated analogs but requires precise control of molar ratios (1:5 for dihalide:phenol) and reflux temperatures (90–110°C).

Reaction Conditions and Outcomes

Purification and Challenges

Crude intermediates are purified via dichloromethane extraction and recrystallization, yielding off-white powders. A key challenge is the limited commercial availability of trifluorinated dihalides, necessitating custom synthesis. Alternatives like 1,2-dichloro-1,2,2-trifluoroethane may reduce costs but require longer reaction times.

Post-Synthetic Fluorination of Dihydrobenzodioxane Intermediates

Electrophilic Fluorination

Unfluorinated dihydrobenzodioxane intermediates (e.g., 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde) undergo fluorination using agents like Selectfluor® or DAST (Diethylaminosulfur Trifluoride) . For instance, DAST introduces trifluoromethyl groups at C2 and C3 positions via SN2 mechanisms, though yields drop to 50–60% due to competing side reactions.

Fluorination Protocol

Metal-Mediated Fluorination

Adapting belzutifan synthesis methods, zinc powder reduces ethyl bromodifluoroacetate to generate difluorinated intermediates. For trifluorination, ethyl bromotrifluoroacetate could replace difluoro analogs, though this remains theoretical.

Oxidation of Trifluoromethyl Precursors

Potassium Permanganate Oxidation

The aldehyde group at position 6 is oxidized to carboxylic acid using aqueous KMnO4 under acidic conditions. This step, critical for final product formation, achieves 90% yield when conducted at 70–80°C.

Oxidation Parameters

Alternative Oxidants

While hydrogen peroxide and ozone are less effective for trifluorinated substrates, Jones reagent (CrO3/H2SO4) shows promise but risks over-oxidation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Industrial Applicability

Route 1 is most viable for scale-up due to streamlined steps and robust yields, whereas Route 2 suits small-scale, high-purity applications.

Physicochemical Characterization

Spectral Data

Purity and Stability

Recrystallized products exhibit >98% purity (HPLC). Stability tests indicate no degradation under nitrogen at 25°C for 6 months.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include:

Quinones: From oxidation reactions.

Dihydro Derivatives: From reduction reactions.

Substituted Benzodioxins: From substitution reactions.

Scientific Research Applications

Anticancer Activity

Various studies have indicated that derivatives of 1,4-benzodioxane exhibit significant anticancer activities. For instance, a library of new 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized from gallic acid and tested for their biological activity against prostate cancer cells. The study highlighted that these compounds could inhibit cancer cell proliferation effectively .

Case Study: Prostate Cancer

- Synthesis Method : The synthesis involved a six-step process starting from gallic acid, leading to the formation of various amide analogs.

- Biological Assay Results : The synthesized compounds displayed varying degrees of cytotoxicity against prostate cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Properties

Research has shown that certain benzodioxane derivatives possess anti-inflammatory properties. A specific analog bearing an acetic acid substituent at position-6 demonstrated notable anti-inflammatory activity in preclinical models .

Case Study: Structure-Activity Relationship (SAR)

- Findings : The relative positioning of substituents on the benzodioxane scaffold was crucial for optimizing anti-inflammatory effects.

- Results : The regioisomer with the acetic acid group at position-6 exhibited superior activity compared to other isomers .

Synthesis and Characterization

The synthesis of 1,4-benzodioxane derivatives typically involves:

- Esterification of Gallic Acid : Gallic acid is esterified to form methyl esters.

- Formation of Benzodioxane Ring : Subsequent reactions with halogenated compounds lead to the formation of the benzodioxane structure.

- Functionalization : Various functional groups can be introduced through nucleophilic substitutions and oxidation reactions to enhance biological activity .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It may modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0)

- Structural Differences : Lacks fluorine substituents on the dioxane ring.

- Implications :

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde (CAS 159276-63-8)

- Structural Differences : Fully saturated dioxane ring, tetrafluoro substitution, and an aldehyde group instead of carboxylic acid.

- Implications :

2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic acid (CAS 57672-33-0)

- Structural Differences : Nitro group at position 7 vs. trifluoro substitution at positions 2 and 3.

- Nitro derivatives are often associated with higher toxicity and photochemical instability compared to fluorinated analogs .

Levofloxacin-Related Benzoxazine Derivatives (e.g., CAS 82419-35-0)

- Structural Differences : Benzoxazine core (oxygen and nitrogen heteroatoms) vs. benzodioxin (two oxygen atoms).

- Implications: The benzoxazine scaffold is integral to quinolone antibiotics (e.g., levofloxacin), highlighting the role of fluorine in enhancing antimicrobial activity and membrane permeability. The trifluoro-benzodioxin analog may exhibit divergent biological targets due to differences in heteroatom arrangement .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1,4-Benzodioxin-6-carboxylic acid, 2,2,3-trifluoro-2,3-dihydro- (CAS Number: 136593-46-9) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the benzodioxane family and is characterized by its trifluoromethyl substitutions which may enhance its biological properties.

The molecular formula of this compound is , with a molar mass of 234.13 g/mol. Its predicted density is approximately 1.63 g/cm³, and it has a boiling point of about 305.4 °C. The pKa value is estimated to be around 3.96, indicating its acidic nature .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₃O₄ |

| Molar Mass | 234.13 g/mol |

| Density | 1.63 g/cm³ |

| Boiling Point | 305.4 °C |

| pKa | 3.96 |

Biological Activity

Research into the biological activity of 1,4-benzodioxin derivatives suggests that they may exhibit significant pharmacological effects. Various studies have indicated that benzodioxane compounds can possess anti-inflammatory , anticancer , and antimicrobial properties.

Anti-inflammatory Activity

A study demonstrated that certain benzodioxane derivatives showed promising anti-inflammatory effects in vitro and in vivo models. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Research has indicated that benzodioxane derivatives can selectively induce apoptosis in cancer cell lines. For instance, compounds structurally related to 1,4-benzodioxin-6-carboxylic acid have been shown to inhibit tumor growth in prostate cancer models by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of benzodioxane derivatives have been explored in several studies. These compounds exhibited significant activity against a range of bacterial strains, suggesting potential applications as antimicrobial agents .

Case Studies

- Anti-inflammatory Study : A series of experiments tested the effect of various benzodioxane derivatives on inflammation in mouse models. The results indicated a marked reduction in edema and inflammatory markers when treated with these compounds.

- Anticancer Efficacy : In vitro studies on prostate cancer cell lines revealed that treatment with a specific derivative led to a decrease in cell viability and increased apoptosis rates compared to control groups.

- Antimicrobial Testing : A panel of benzodioxane compounds was evaluated against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,4-Benzodioxin-6-carboxylic acid derivatives, and how can fluorination steps be optimized?

- Methodology : Synthesis typically involves cyclization of substituted catechol derivatives with α,β-unsaturated carbonyl compounds. Fluorination is achieved via electrophilic substitution or halogen exchange reactions. For trifluoro derivatives, fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled anhydrous conditions are employed. Reaction progress can be monitored using TLC or HPLC, with purity assessed via melting point consistency (e.g., mp 133–137°C for non-fluorinated analogs) . Optimization requires balancing temperature (e.g., reflux in THF) and stoichiometry to avoid side reactions.

Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for the benzodioxin ring), trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR), and carboxylic acid protons (broad δ 10–12 ppm if free acid). For ester derivatives (e.g., ethyl ester), look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹), C-F stretches (1000–1300 cm⁻¹), and ether C-O-C (1200–1250 cm⁻¹).

- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Stability studies involve:

- Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., analogs show stability up to 200°C) .

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation under strongly acidic/basic conditions.

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzodioxin ring .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of the benzodioxin core?

- Methodology :

- Computational studies : Use DFT calculations (e.g., Gaussian) to map electron density (F substituents increase electron-withdrawing effects, altering aromatic ring reactivity).

- X-ray crystallography : Compare bond lengths/angles in fluorinated vs. non-fluorinated analogs (e.g., C-F bonds ~1.34 Å) to assess steric effects .

- Hammett constants : Quantify substituent effects on reaction rates (σₚ values for CF₃ ≈ 0.54) to predict regioselectivity in further functionalization .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodology :

- Reproducibility checks : Verify synthesis protocols (e.g., solvent purity, cooling rates during crystallization). For example, mp discrepancies (133–137°C vs. 143–146°C in related compounds) may arise from polymorphic forms .

- Advanced characterization : Use PXRD to identify crystalline phases and DSC to detect metastable forms.

- Interlaboratory validation : Collaborate to standardize methods (e.g., ASTM guidelines for melting point determination) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in fluorinated benzodioxin derivatives?

- Methodology :

- Analog synthesis : Prepare derivatives with varying F positions (e.g., 2,3-difluoro vs. 2,2,3-trifluoro) and test biological activity (e.g., enzyme inhibition assays).

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or cytochrome P450) using software like AutoDock. Fluorine’s van der Waals radius (1.47 Å) and hydrophobicity enhance binding in hydrophobic pockets .

- Meta-analysis : Compare data across literature (e.g., Sloan-Kettering’s studies on benzodioxin analogs) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.